molecular formula C18H15ClN2O3 B5224012 5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline

5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline

Cat. No.: B5224012
M. Wt: 342.8 g/mol
InChI Key: OLPSIRPVHSJNNY-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline is an organic compound that features a complex structure with a naphthalene ring, a nitro group, and a chloro-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-nitroaniline with 2-(naphthalen-1-yloxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The naphthalene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Amine or thiol nucleophiles, potassium carbonate base, dimethylformamide solvent.

    Oxidation: Potassium permanganate, water solvent.

Major Products Formed

    Reduction: 5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new anticancer and antifungal agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitroaniline: Lacks the naphthalen-1-yloxyethyl group, making it less complex and potentially less bioactive.

    2-(naphthalen-1-yloxy)ethylamine: Lacks the nitro and chloro groups, which may reduce its reactivity and biological activity.

    5-chloro-N-(2-hydroxyethyl)-2-nitroaniline: Similar structure but with a hydroxyethyl group instead of a naphthalen-1-yloxyethyl group, which may affect its chemical properties and applications.

Uniqueness

5-chloro-N-[2-(naphthalen-1-yloxy)ethyl]-2-nitroaniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the naphthalene ring enhances its chromophoric properties, making it useful in dye and pigment production, while the nitro and chloro groups provide sites for further chemical modification.

Properties

IUPAC Name

5-chloro-N-(2-naphthalen-1-yloxyethyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-8-9-17(21(22)23)16(12-14)20-10-11-24-18-7-3-5-13-4-1-2-6-15(13)18/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSIRPVHSJNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCNC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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